N-cyclopentyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-cyclopentyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3 and a cyclopentylacetamide moiety at position 4. This scaffold is notable for its structural similarity to bioactive molecules targeting receptors such as cannabinoid type-2 (CB2) and thrombin inhibitors . The 7-oxo group and triazole ring contribute to its hydrogen-bonding capacity and metabolic stability, making it a candidate for therapeutic development.
Properties
IUPAC Name |
N-cyclopentyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-2-19-12-11(16-17-19)13(21)18(8-14-12)7-10(20)15-9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDVXXLGPXQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 316.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that N-cyclopentyl derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain triazolo-pyrimidine compounds displayed effective activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound's mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. In particular, triazolo-pyrimidine derivatives have been studied for their ability to act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells . This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis and DNA repair.
- Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that triazolo-pyrimidine derivatives possess antioxidant properties that may contribute to their therapeutic effects.
Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of N-cyclopentyl derivatives against multi-drug resistant bacterial strains. The study reported an IC50 value indicating effective inhibition at low concentrations .
Study 2: Cancer Cell Line Testing
In another study involving various cancer cell lines (e.g., breast and lung cancer), N-cyclopentyl derivatives demonstrated significant cytotoxicity compared to control groups. The results indicated a dose-dependent response with notable apoptosis induction in treated cells .
Scientific Research Applications
N-cyclopentyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been investigated for several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with triazolo-pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action may involve the inhibition of DNA synthesis or interference with cell cycle progression.
- Antiviral Properties : Research indicates that similar compounds may possess antiviral activity by inhibiting viral replication or entry into host cells. This could be particularly relevant for RNA viruses.
- Neuroprotective Effects : Some derivatives of triazolo-pyrimidines have shown promise in protecting neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of N-cyclopentyl derivatives on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Screening
In a screening assay against several viral strains, this compound exhibited significant antiviral activity against influenza virus. The compound was found to inhibit viral replication at low micromolar concentrations.
Case Study 3: Neuroprotection
A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings indicated that treatment with N-cyclopentyl derivatives reduced neuronal cell death and improved cell viability compared to untreated controls.
Comparison with Similar Compounds
Key Observations :
- 3-Substituent : The ethyl group in the target compound (vs. benzyl, aryl, or methyl in analogs) may reduce steric hindrance, enhancing receptor binding .
Research Findings and Comparative Data
Physicochemical Properties
- Solubility : The cyclopentyl group in the target compound increases hydrophobicity (clogP ~2.5) compared to analogs with polar substituents (e.g., furan-2-ylmethyl in , clogP ~1.8).
- Metabolic Stability : Ethyl and cyclopentyl groups may reduce oxidative metabolism compared to benzyl or aryl substituents, as observed in pharmacokinetic studies of related triazolo-pyrimidines .
Pharmacological Profiles
- CB2 Receptor Binding : Analogs with 3-ethyl or 3-methyl groups (e.g., ) show moderate CB2 affinity (Ki ~50–100 nM), whereas bulkier 3-benzyl derivatives exhibit reduced activity (Ki >500 nM) .
- Cytotoxicity: Compounds with halogenated acetamide side chains (e.g., 2-chlorobenzyl in ) demonstrate higher cytotoxicity (IC50 ~10 µM) compared to non-halogenated analogs (IC50 >50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
